
Sarcosine t-butyl ester-d3 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarcosine t-butyl ester-d3 (TFA) is a deuterated derivative of sarcosine t-butyl ester, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and stability. It is commonly utilized in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sarcosine t-butyl ester-d3 (TFA) typically involves the esterification of sarcosine with t-butyl alcohol in the presence of a deuterated acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis process.
Industrial Production Methods
Industrial production of Sarcosine t-butyl ester-d3 (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sarcosine t-butyl ester-d3 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Sarcosine t-butyl ester-d3 (TFA) has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: The compound is utilized in metabolic studies and as a tracer in biological systems.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: The compound is used in the synthesis of other chemicals and as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of Sarcosine t-butyl ester-d3 (TFA) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of certain enzymes, affecting metabolic pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
Sarcosine t-butyl ester: The non-deuterated form of the compound.
Sarcosine methyl ester: Another ester derivative of sarcosine.
Sarcosine ethyl ester: An ester derivative with an ethyl group.
Uniqueness
Sarcosine t-butyl ester-d3 (TFA) is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterparts. This makes it particularly useful in studies requiring stable isotope labeling and tracing.
Propiedades
Fórmula molecular |
C9H16F3NO4 |
|---|---|
Peso molecular |
262.24 g/mol |
Nombre IUPAC |
tert-butyl 2-(trideuteriomethylamino)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15NO2.C2HF3O2/c1-7(2,3)10-6(9)5-8-4;3-2(4,5)1(6)7/h8H,5H2,1-4H3;(H,6,7)/i4D3; |
Clave InChI |
ZYVXOTNFVFLVAC-NXIGQQGZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)(C)OC(=O)CNC.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
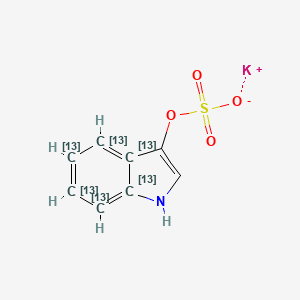
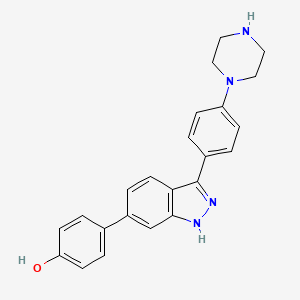
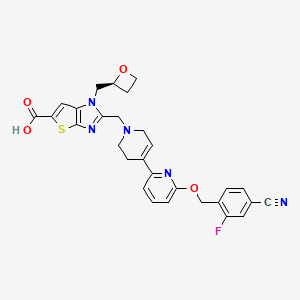

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)


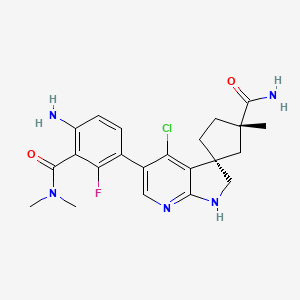
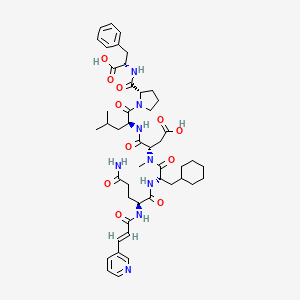
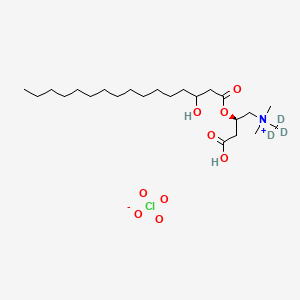
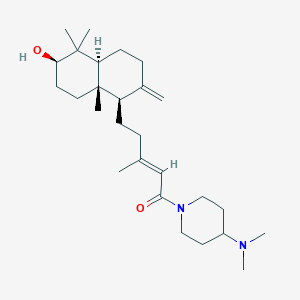
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)

